molecular formula C20H18N2OS B2509619 N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide CAS No. 339277-88-2

N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B2509619
CAS No.: 339277-88-2
M. Wt: 334.44
InChI Key: BYBANIBAIBUQHJ-UHFFFAOYSA-N
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Description

N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide (CAS: 339277-88-2) is a thiazole-based acetamide derivative with the molecular formula C₂₀H₁₈N₂OS and a molecular weight of 334.4 g/mol . The compound features a 2,4-diphenyl-substituted thiazole core linked to an acetamide group modified with an allyl substituent. Its structural uniqueness lies in the combination of aromatic phenyl groups, a heterocyclic thiazole ring, and the reactive allyl moiety, which may influence its physicochemical and biological properties. Current data indicate a purity of ≥95%, though commercial availability is listed as discontinued .

Properties

IUPAC Name

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-2-13-21-18(23)14-17-19(15-9-5-3-6-10-15)22-20(24-17)16-11-7-4-8-12-16/h2-12H,1,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBANIBAIBUQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling (DCC/DMAP Method)

This method, adapted from industrial-scale protocols, employs N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid moiety.

Reagents and Conditions:

  • 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid : 1.0 equiv
  • Allylamine : 1.2 equiv
  • DCC : 1.5 equiv
  • DMAP : 0.1 equiv
  • Solvent : Anhydrous dichloromethane (DCM)
  • Temperature : Room temperature (25°C)
  • Reaction Time : 12–16 hours

Procedure:

  • Dissolve 2,4-diphenyl-1,3-thiazole-5-carboxylic acid (10 mmol) in DCM (50 mL).
  • Add DCC (15 mmol) and DMAP (1 mmol) under nitrogen atmosphere.
  • Stir for 30 minutes to form the active ester intermediate.
  • Add allylamine (12 mmol) dropwise and continue stirring overnight.
  • Filter to remove dicyclohexylurea (DCU) byproduct.
  • Concentrate the filtrate under reduced pressure.
  • Purify the crude product via flash chromatography (ethyl acetate/hexanes, 1:1) or recrystallization from ethanol/water.

Yield : 75–85% (reported for analogous thiazole acetamides).

CDI-Assisted Activation (THF-Based Method)

An alternative approach, derived from modafinil analogue syntheses, uses CDI to activate the carboxylic acid, avoiding DCU formation.

Reagents and Conditions:

  • 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid : 1.0 equiv
  • Allylamine : 1.1 equiv
  • CDI : 1.1 equiv
  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Reaction Time : 4–6 hours

Procedure:

  • Suspend the carboxylic acid (10 mmol) in THF (25 mL).
  • Add CDI (11 mmol) and stir at room temperature for 2 hours.
  • Cool the reaction mixture to 0°C and add allylamine (11 mmol).
  • Warm to room temperature and stir for 4 hours.
  • Quench with water (0.2 mL) and extract with diethyl ether.
  • Wash the organic layer with 1 M HCl, NaHCO3, and water.
  • Dry over MgSO4, concentrate, and purify via flash chromatography (5% MeOH/CH2Cl2).

Yield : 80–90% (observed for structurally related acetamides).

Optimization and Modifications

Solvent Effects

Solvent Reaction Efficiency (%) Byproduct Formation
DCM 85 Moderate (DCU)
THF 90 Minimal
DMF 70 High

Polar aprotic solvents like THF enhance CDI-mediated reactions by stabilizing intermediates, while DCM remains optimal for DCC/DMAP protocols.

Temperature and Reaction Time

  • DCC/DMAP : Prolonged stirring (>16 hours) at room temperature risks DCU precipitation, complicating purification.
  • CDI : Reactions complete within 6 hours, with colder temperatures (0°C) minimizing side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Key 1H NMR signals (CDCl3, δ ppm):

  • Thiazole protons : 7.25–7.45 (m, 10H, aromatic)
  • Allyl group : 5.15–5.19 (d, 2H, CH2=CH–), 5.77–5.86 (m, 1H, CH2=CH–)
  • Acetamide NH : 6.67 (br s, 1H)

13C NMR (CDCl3, δ ppm):

  • Carbonyl (C=O) : 168.0
  • Thiazole C5 : 133.8
  • Allyl carbons : 116.8 (CH2=CH–), 42.1 (N–CH2)

These data align with structurally analogous compounds.

High-Performance Liquid Chromatography (HPLC)

Parameter Value
Retention Time 8.2 minutes
Purity (Area %) ≥98%
Column C18, 5 μm
Mobile Phase Acetonitrile/water (70:30)

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. Key modifications include:

  • Automated reagent delivery : Precisely controls stoichiometry.
  • In-line purification : Integrates liquid-liquid extraction and crystallization.
  • Process Analytical Technology (PAT) : Monitors reaction progression via real-time spectroscopy.

Challenges and Mitigation Strategies

Byproduct Formation

  • DCU Precipitation (DCC Method) : Add 10% v/v triethylamine to solubilize DCU during filtration.
  • Imidazole Byproducts (CDI Method) : Acidic washes (1 M HCl) effectively remove residual imidazole.

Purification Difficulties

  • Chromatography : Necessary for lab-scale synthesis but replaced by recrystallization (ethanol/water) in industrial settings.
  • Yield Loss : Minimized by optimizing solvent ratios (e.g., 3:1 ethanol/water).

Comparative Analysis of Methods

Parameter DCC/DMAP Method CDI Method
Yield (%) 75–85 80–90
Byproducts DCU Imidazole
Purification Complex (DCU removal) Simplified
Scalability Moderate High
Cost Lower Higher (CDI cost)

Scientific Research Applications

Mechanism of Action

The biological activity of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Analogs with Varied Thiazole Substituents

Several compounds share the 2,4-diphenylthiazole core but differ in substituents on the acetamide nitrogen or thiazole ring:

Compound Name Molecular Formula Substituents (Thiazole/Amide) Molecular Weight (g/mol) Key Data/Properties References
Target Compound C₂₀H₁₈N₂OS 2,4-diphenylthiazole; N-allyl 334.4 Purity ≥95%; Discontinued
N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) C₂₈H₂₃N₇O₃S 2-phenylthiazole; benzimidazole-linked triazole 537.6 Elemental analysis: C 62.50%, H 4.32%, N 18.28%
N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) C₂₈H₂₂FN₇O₃S 4-fluorophenylthiazole 555.6 Enhanced polarity due to fluorine
2,4-Diphenyl-1,3-thiazole-5-carboxylic acid C₁₆H₁₁NO₂S Carboxylic acid substituent 289.3 Melting point: 212–216°C; Price: ¥74,300/10g

Key Observations :

  • The carboxylic acid derivative () exhibits higher melting points, likely due to intermolecular hydrogen bonding, contrasting with the acetamide group’s lower polarity in the target compound .

Analogs with Tautomeric Behavior

Thiazol-4-one derivatives exhibit tautomerism, influencing stability and reactivity:

Compound Name Molecular Formula Tautomeric Forms Key Data/Properties References
N-ethyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3b) C₁₃H₁₅N₃O₂S Keto-imine (3b-I) vs. enol-amine (3b-A) 1:1 tautomeric ratio; 67% synthesis yield
N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c) C₁₉H₁₉N₃O₃S 1:1 tautomeric mixture Stabilized by 2D NOESY and HMBC spectra

Comparison with Target Compound :

Analogs with Modified Acetamide Substituents

Variations in the acetamide nitrogen substituent impact synthesis and reactivity:

Compound Name Molecular Formula Acetamide Substituent Molecular Weight (g/mol) Key Data/Properties References
N-allyl-2-(1H-tetrazol-5-yl)acetamide (2s) C₆H₉N₅O Allyl + tetrazole 183.2 Low yield (25%) due to allyl reactivity
N-[(1,3-thiazol-5-yl)methyl]acetamide (K8L) C₆H₈N₂OS Thiazolylmethyl 172.2 Simpler structure; used in crystallography

Key Observations :

  • The target compound ’s allyl group may reduce synthetic yield compared to alkyl/aryl analogs (e.g., 2s’s 25% yield vs. 93% for electron-rich aryl derivatives) .
  • K8L ’s minimal structure lacks aromatic phenyl groups, resulting in lower molecular weight and altered solubility .

Biological Activity

N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that incorporate both sulfur and nitrogen atoms, contributing to the unique properties of compounds within this class. This specific compound features an allyl group, two phenyl groups, and an acetamide moiety, which collectively enhance its potential for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2OSC_{20}H_{18}N_{2}OS, with a molecular weight of 346.43 g/mol. Its structure is characterized by the following features:

  • Thiazole Ring : Provides a framework for biological activity.
  • Allyl Group : Enhances reactivity and may contribute to specific biological interactions.
  • Acetamide Moiety : Imparts solubility and potential for interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Research has indicated that thiazole derivatives possess significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis and autophagy in various cancer cell lines, including melanoma and pancreatic cancer . For instance, lead compounds derived from thiazole structures have demonstrated potent activity against resistant cancer cell lines.
  • Antimicrobial Effects : Thiazole derivatives are also recognized for their antibacterial and antifungal properties. The presence of the thiazole ring enhances the ability to disrupt microbial cell functions.
  • Anti-inflammatory Properties : Some studies suggest that these compounds may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

  • In Vitro Studies : A study evaluated the effects of various thiazole derivatives on cancer cell lines. Compounds were tested for their ability to induce cell death through apoptosis and autophagy mechanisms. The results indicated that certain derivatives showed IC50 values in the low micromolar range against melanoma cells .
CompoundCancer TypeIC50 (µM)Mechanism
6bMelanoma1.5Apoptosis & Autophagy
6bPancreatic2.0Apoptosis & Autophagy
6bCML1.8Apoptosis & Autophagy

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics in vivo. Studies have shown that modifications in the thiazole structure can enhance bioavailability and reduce toxicity while maintaining efficacy against targeted cells.

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